[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine
Description
Properties
Molecular Formula |
C18H21N5 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N5/c1-12-7-8-16(13(2)9-12)23-18-15(10-21-23)17(19-11-20-18)22-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,19,20,22) |
InChI Key |
MNYPSQVHYZLGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The dichloro intermediate 2 undergoes selective substitution at the 4-position with cyclopentylamine in anhydrous tetrahydrofuran (THF) or 1-methyl-2-pyrrolidinone (NMP). Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge HCl, with yields ranging from 68% to 94.8% depending on solvent and temperature.
Optimized Protocol :
Palladium-Catalyzed Amination
For sterically hindered substrates, Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ or PdCl₂) and ligands (e.g., Xantphos) enables coupling between 4-chloro-pyrazolo[4,5-e]pyrimidine and cyclopentylamine. This method achieves moderate yields (70–80%) but requires stringent inert conditions.
Representative Procedure :
Synthetic Route Comparison and Optimization
The table below summarizes critical parameters for two dominant methods:
| Parameter | SNAr Method | Pd-Catalyzed Method |
|---|---|---|
| Yield | 68–94.8% | 70–80% |
| Reaction Time | 6–20 hours | 16–20 hours |
| Cost | Low | High (Pd catalysts) |
| Scalability | High | Moderate |
| Byproducts | Minimal | Ligand degradation |
The SNAr method is preferred for large-scale synthesis due to cost-effectiveness and higher yields, whereas palladium catalysis is reserved for substrates with poor SNAr reactivity.
Purification and Characterization
Crude products are purified via recrystallization (isopropanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
-
NMR : Distinct signals for cyclopentyl (δ 1.5–2.1 ppm, multiplet) and pyrimidine protons (δ 8.2–8.6 ppm).
-
HRMS : Molecular ion peak at m/z 405.6 (calculated for C₂₅H₃₅N₅).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of CDK2, making it a candidate for cancer research.
Medicine: Due to its CDK inhibitory activity, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine involves inhibition of CDK2. This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with structurally related pyrazolo-pyrimidine derivatives:
| Compound Name & Structure | Core Ring Position | Key Substituents | Reported Activity | Reference |
|---|---|---|---|---|
| [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine | [4,5-e] | 2,4-Dimethylphenyl, cyclopentylamine | Hypothetical: Anticancer* | N/A |
| 1-(4-Chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines | [4,5-e] | 4-Chlorobenzoyl, thio group | Antifungal (Aspergillus spp.) | |
| 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine | [3,4-d] | 4-Chlorobenzyl, methoxyethylamine | Unknown | |
| 1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | [3,4-d] | 2,4-Dimethylphenyl, amine | Safety data available | |
| 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine | [4,5-e] | 3,4-Dimethylphenyl, benzylamine | Unknown |
*Hypothesized based on structural similarity to antitumor pyrazolo-pyrimidines .
Key Findings from Analogs
A. Ring Position and Activity
- Pyrazolo[4,5-e]pyrimidines (e.g., ) demonstrate antifungal activity, likely due to their planar structure enhancing DNA intercalation or enzyme inhibition .
- Pyrazolo[3,4-d]pyrimidines (e.g., ) are more commonly synthesized but lack direct antifungal reports in the evidence, suggesting ring position critically influences biological targeting.
B. Substituent Effects
- Lipophilic groups (e.g., 2,4-dimethylphenyl in the target compound vs. 4-chlorobenzoyl in ): Increased lipophilicity may improve cellular uptake but reduce aqueous solubility.
Biological Activity
The compound [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine is a member of the pyrazolo[4,5-e]pyrimidine family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on anticancer properties, molecular mechanisms, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 356.45 g/mol
- CAS Number : 890885-73-1
The compound features a pyrazolo[4,5-e]pyrimidine core attached to a cyclopentylamine group, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[4,5-e]pyrimidine derivatives. For instance:
- Mechanism of Action : These compounds often target protein kinases involved in cell cycle regulation. Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, has been observed with similar structures, leading to cell cycle arrest and apoptosis in cancer cells .
-
Case Studies :
- A study evaluating the cytotoxic effects of various pyrazolo derivatives found that some exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). However, specific data on [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine remains limited .
- Another study indicated that compounds with similar structural motifs showed enhanced apoptosis through caspase activation pathways (caspase 3/7), suggesting a potential for inducing programmed cell death in cancer cells .
Other Biological Activities
In addition to anticancer effects, pyrazolo derivatives have been investigated for:
- Antiviral Properties : Some studies suggest potential antiviral activity through inhibition of viral replication mechanisms.
- Antimicrobial Effects : Certain pyrazolo compounds have shown promise against various bacterial strains, indicating a broader spectrum of biological activity.
Structure-Activity Relationship (SAR)
The biological activity of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine can be influenced by:
- Substituents on the Pyrazole Ring : The presence of electron-donating or withdrawing groups can modulate the compound's affinity for biological targets.
- Cyclopentylamine Moiety : The cyclopentyl group may enhance lipophilicity and membrane permeability, potentially improving bioavailability and efficacy.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 356.45 g/mol |
| Anticancer Activity | Yes (limited data available) |
| CDK Inhibition | Potentially active |
| Antiviral Activity | Investigated |
| Antimicrobial Activity | Investigated |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
